5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Overview
Description
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a compound that belongs to the class of pyrazoles. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyano group attached to a pyrazole ring. This compound is known for its diverse biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. This is followed by chlorination and decarboxylation to yield the final product . Another method involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, typically involving the use of high-content starting materials and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like acetonitrile and catalysts like hydrochloric acid .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, sulfoxides, and sulfones. These products often retain the core pyrazole structure while incorporating new functional groups .
Scientific Research Applications
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like COX-2 and 5-LOX, which play roles in inflammation and cancer. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile: Known for its use in insecticides like fipronil.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole: Another variant used in agrochemicals.
Uniqueness
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-3-9(4-2-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLSGDHCGNTOPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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